6-(4-ethoxyphenyl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one
Description
6-(4-Ethoxyphenyl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is a dihydropyrimidinone derivative characterized by a core pyrimidin-4-one ring substituted with a 4-ethoxyphenyl group at position 6 and a 2-(4-methylpiperidin-1-yl)-2-oxoethyl moiety at position 2. This compound belongs to a class of molecules often synthesized via the Biginelli reaction or modifications thereof, which involve cyclocondensation of aldehydes, β-keto esters, and urea derivatives .
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-3-26-17-6-4-16(5-7-17)18-12-19(24)23(14-21-18)13-20(25)22-10-8-15(2)9-11-22/h4-7,12,14-15H,3,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNUXYSCDUGGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Differences
- Core Variations: The target compound retains a classical dihydropyrimidinone core, whereas analogs like 44g and 50e () incorporate pyrido[3,4-d]pyrimidinone scaffolds, which may enhance π-stacking interactions in biological targets .
- Substituent Effects: Electron-Donating vs. In contrast, dichlorobenzyl substituents in 50e () introduce electron-withdrawing effects, possibly improving membrane permeability . Piperidine/Piperazine Modifications: The 4-methylpiperidine in the target may confer steric bulk and lipophilicity, while piperazine derivatives (e.g., 44g) offer hydrogen-bonding capabilities via secondary amines .
Pharmacological Implications
For instance:
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